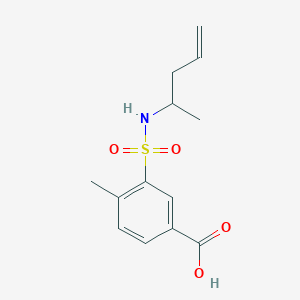![molecular formula C13H21NO2S B6644389 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)
2-[1-(2-Methylsulfinylpropylamino)propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Methylsulfinylpropylamino)propyl]phenol, also known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1). It was first synthesized in Japan in the 1960s to treat asthenia, a condition characterized by chronic fatigue and weakness. Sulbutiamine has since been studied for its potential cognitive-enhancing effects and has become a popular nootropic supplement.
Wirkmechanismus
Sulbutiamine works by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that plays a key role in energy metabolism and neurotransmitter synthesis. By increasing thiamine levels in the brain, 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol enhances energy metabolism and neurotransmitter synthesis, leading to improved cognitive function.
Biochemical and Physiological Effects:
Sulbutiamine has been shown to increase the levels of dopamine and acetylcholine in the brain. These neurotransmitters are involved in cognitive function, mood, and motivation. Sulbutiamine has also been shown to increase glucose uptake in the brain, which enhances energy metabolism and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Sulbutiamine has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity and few side effects. However, 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol has limitations in terms of its specificity for cognitive function. It may also have limited efficacy in individuals with normal thiamine levels.
Zukünftige Richtungen
There are several potential future directions for research on 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol. One area of interest is its potential use in the treatment of cognitive impairment associated with aging and neurodegenerative diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
Sulbutiamine is synthesized by combining thiamine with isobutyraldehyde and 2-methylsulfinylpropylamine. The resulting compound is then purified to obtain 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol.
Wissenschaftliche Forschungsanwendungen
Sulbutiamine has been studied for its potential cognitive-enhancing effects. It is believed to improve memory, focus, and overall cognitive function. Several studies have shown that 2-[1-(2-Methylsulfinylpropylamino)propyl]phenol can improve cognitive performance in healthy individuals and in those with cognitive impairment.
Eigenschaften
IUPAC Name |
2-[1-(2-methylsulfinylpropylamino)propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-12(14-9-10(2)17(3)16)11-7-5-6-8-13(11)15/h5-8,10,12,14-15H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMRLJQSDQHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC(C)S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)

![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)

![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)


![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
